molecular formula C15H20N2O2 B1521840 Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1227456-92-9

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B1521840
CAS No.: 1227456-92-9
M. Wt: 260.33 g/mol
InChI Key: RDPDCWPKNUIIBE-UHFFFAOYSA-N
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Description

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: is a spirocyclic compound characterized by a unique structure that includes a benzyl group attached to a diazaspiro nonane ring system. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves the following steps:

  • Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a cyclic ketone. For instance, a reaction between 1,2-diaminopropane and cyclohexanone under acidic conditions can yield the spirocyclic intermediate.

  • Introduction of the Benzyl Group: : The benzyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the spirocyclic intermediate with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

  • Carboxylation: : The final step involves the introduction of the carboxylate group. This can be done through a carboxylation reaction using carbon dioxide under high pressure or by using a carboxylating agent like di-tert-butyl dicarbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

  • Reduction: : The compound can be reduced to form various amine derivatives, depending on the reducing agents used, such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Benzyl chloride with a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or alkylated benzyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate serves as a versatile building block for the construction of more complex molecules. Its unique spirocyclic structure is valuable in the design of novel ligands and catalysts.

Biology

The compound has shown potential in biological studies due to its structural similarity to certain natural products. It is investigated for its ability to interact with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological activities. It is studied as a scaffold for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure makes it a candidate for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets through allosteric or competitive inhibition.

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: Similar in structure but with a tert-butyl group instead of a benzyl group.

    5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane: Contains an oxygen atom in the spirocyclic ring, altering its chemical properties.

Uniqueness

Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to its specific combination of a benzyl group and a diazaspiro nonane ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.

Properties

IUPAC Name

benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14(19-10-13-4-2-1-3-5-13)17-11-15(12-17)6-8-16-9-7-15/h1-5,16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPDCWPKNUIIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657793
Record name Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227456-92-9
Record name Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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